molecular formula C18H19NO6 B1235578 N-Formyl-1,2-dihydrorenierone CAS No. 97581-08-3

N-Formyl-1,2-dihydrorenierone

Cat. No.: B1235578
CAS No.: 97581-08-3
M. Wt: 345.3 g/mol
InChI Key: VRZJVUPPQWDFAC-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-1,2-dihydrorenierone is a bioactive isoquinolinequinone metabolite originally isolated from marine sponges, including species of the genus Haliclona . This compound has demonstrated significant value in biochemical and cancer research, primarily due to its identified role as a potent and selective inhibitor of hypoxia-inducible factor-2α (HIF-2α) transcription . In a targeted screen for HIF-2α modulators, this compound exhibited potent activity with an EC50 of 2.7 ± 0.8 μM . Its primary research application lies in probing the HIF-2α signaling pathway, which is a critical driver of tumorigenesis in certain cancers, such as clear cell renal cell carcinoma (RCC) . The compound's mechanism of action involves the inhibition of HIF-2α-driven transcription, thereby suppressing the expression of a suite of genes involved in angiogenesis, cell survival, and metastasis . This makes it a valuable tool for studying tumor hypoxia, cancer biology, and for validating HIF-2α as a therapeutic target. The compound is provided for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97581-08-3

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

(2-formyl-7-methoxy-6-methyl-5,8-dioxo-1H-isoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C18H19NO6/c1-5-10(2)18(23)25-8-13-14-12(6-7-19(13)9-20)15(21)11(3)17(24-4)16(14)22/h5-7,9,13H,8H2,1-4H3/b10-5-

InChI Key

VRZJVUPPQWDFAC-YHYXMXQVSA-N

SMILES

CC=C(C)C(=O)OCC1C2=C(C=CN1C=O)C(=O)C(=C(C2=O)OC)C

Isomeric SMILES

C/C=C(/C)\C(=O)OCC1C2=C(C=CN1C=O)C(=O)C(=C(C2=O)OC)C

Canonical SMILES

CC=C(C)C(=O)OCC1C2=C(C=CN1C=O)C(=O)C(=C(C2=O)OC)C

Synonyms

FDHR
N-formyl-1,2-dihydrorenierone

Origin of Product

United States

Isolation and Source Material Investigations of N Formyl 1,2 Dihydrorenierone

Natural Occurrence and Ecological Context of N-Formyl-1,2-dihydrorenierone

This compound is an isoquinoline (B145761) quinone metabolite found in specific marine invertebrates. Its presence is a result of the complex chemical ecology of marine environments, particularly within sponge communities and their associated predators.

Marine Sponge Sources (e.g., Reniera species, Xestospongia species, Haliclona velinea)

The primary producers of this compound are marine sponges. This compound has been successfully isolated from several distinct genera, highlighting its distribution across different sponge families. Marine sponges from the genera Reniera, Xestospongia, and Haliclona are notable sources. mdpi.commdpi.com The (+)-enantiomer of this compound was first reported from a Thai purplish-blue sponge, Cribrochalina sp. nih.govtandfonline.com

These sponges are sessile filter-feeders that synthesize a vast arsenal (B13267) of secondary metabolites. nih.gov These compounds are believed to serve as a chemical defense mechanism against predators, microbial infections, and overgrowth by other sessile organisms. nih.govmdpi.com The production of this compound is part of this defensive chemical strategy.

Below is a table summarizing the known marine sponge sources of this compound.

Table 1: Documented Marine Sponge Sources of this compound

Genus Species Geographic Location of Collection Reference(s)
Reniera sp. Isla Grande, Mexico mdpi.com
Xestospongia sp. South China Sea, Philippines researchgate.netacs.org
Haliclona sp. (subgenus Reniera) Not Specified
Haliclona sp. Vietnam nih.gov
Cribrochalina sp. Thailand nih.govtandfonline.com

Nudibranch Association and Predator-Prey Chemical Ecology

An important aspect of the ecological context of this compound is its sequestration by other marine organisms through the food chain. The shell-less marine gastropod mollusk, or nudibranch, Jorunna funebris, has been found to contain this compound along with other related isoquinoline alkaloids. researchgate.netpherobase.com

Research has established a predator-prey relationship between Jorunna funebris and sponges of the genus Xestospongia. researchgate.net The nudibranch feeds on the sponge and accumulates its defensive chemical compounds, including this compound. researchgate.netresearchgate.net This process, known as dietary sequestration, allows the nudibranch to utilize the sponge's chemical defenses for its own protection against predators. The presence of the same unique alkaloids in both the nudibranch and its sponge prey serves as a chemical marker confirming this trophic link. researchgate.net

Specimen Collection and Identification Methodologies in Marine Environments

The acquisition of marine organisms for natural product isolation involves precise collection and identification protocols. Sponges are typically collected from intertidal and subtidal zones by hand during skin-diving or SCUBA diving, or from deeper waters using dredges or as bycatch from trawling nets. vliz.beniscpr.res.in

Once collected, several steps are taken to ensure proper preservation and identification:

On-site Recording : Information such as the collection date, location, and depth is meticulously recorded. niscpr.res.in Underwater photography is often used to document the specimen in its natural habitat, capturing its color and morphology, which can be lost after preservation. nationalmuseumsni.org

Preservation : For chemical analysis, specimens are often freeze-dried or immediately immersed in a solvent like methanol (B129727) or ethanol (B145695) to halt enzymatic degradation and preserve the chemical constituents. niscpr.res.inbiotech-asia.orgscispace.com A small voucher specimen is typically preserved in 70-100% ethanol for taxonomic identification. vliz.beniscpr.res.in

Taxonomic Identification : Sponge identification is challenging due to morphological plasticity. nationalmuseumsni.org Definitive identification relies on microscopic examination of the spicules—the microscopic siliceous or calcareous structures that form the sponge's skeleton. vliz.benationalmuseumsni.org To prepare spicules for analysis, a small piece of the sponge tissue is dissolved using concentrated nitric acid (for siliceous spicules) or bleach (for calcareous spicules), leaving the skeletal elements behind for microscopic analysis. vliz.beresearchgate.net For some species, molecular identification through DNA barcoding, using genetic markers like the mitochondrial cytochrome c oxidase subunit I (COI) gene, provides a more precise classification. niscpr.res.in

Advanced Extraction and Purification Protocols for this compound

Isolating a pure chemical compound from the complex matrix of a sponge extract requires a multi-step process involving extraction and chromatography.

Solvent Selection and Extraction Optimization Strategies

The initial step involves extracting the metabolites from the sponge tissue. The choice of solvent is critical as it determines the types of compounds that will be solubilized. nih.gov

The general procedure is as follows:

Initial Extraction : The collected sponge material (often freeze-dried and ground) is repeatedly soaked in a polar solvent, most commonly methanol (MeOH). mdpi.combiotech-asia.org

Solvent Partitioning : The resulting crude methanol extract is then concentrated and subjected to a liquid-liquid partitioning scheme. This process separates compounds into different fractions based on their polarity. A typical Kupchan partitioning scheme involves sequentially separating the extract against solvents of increasing polarity, such as n-hexane (non-polar), dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) (EtOAc) (intermediate polarity), and n-butanol (BuOH) or an aqueous methanol layer (polar). mdpi.combiotech-asia.orgtandfonline.comcalpoly.edu this compound, as an isoquinoline quinone, is typically recovered from the moderately polar fractions.

The polarity of the extraction solvent directly impacts the yield and composition of the extract. Methanol is effective for semi-polar compounds like this compound. nih.gov More advanced methods like Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures, can also be employed for higher efficiency and reduced solvent consumption. researchgate.net

Chromatographic Separation Techniques

Following initial fractionation, chromatographic methods are employed to separate the individual compounds within the enriched fractions. This is a crucial step for isolating this compound in a pure form.

The purification process typically involves a combination of the following techniques:

Column Chromatography : The fractions obtained from solvent partitioning are subjected to various forms of column chromatography. Common stationary phases include silica (B1680970) gel (for normal-phase separation) and Sephadex LH-20 (for size-exclusion and reversed-phase separation in methanol). biotech-asia.orgnih.govmdpi.com

Reversed-Phase Chromatography : Reversed-phase (RP) column chromatography using a non-polar stationary phase like C18-bonded silica is frequently used. scispace.comtandfonline.comnih.gov The mobile phase is a polar solvent system, often a gradient of water and methanol or acetonitrile (B52724).

High-Performance Liquid Chromatography (HPLC) : The final step of purification almost invariably involves semi-preparative or preparative HPLC, usually in a reversed-phase mode (RP-HPLC). nih.govbiotech-asia.orgscispace.com This technique offers high resolution, allowing for the isolation of the target compound from other closely related metabolites, yielding this compound with a high degree of purity. nih.govnih.gov

Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a fundamental and widely used technique for the purification of compounds from natural product extracts. cmfri.org.innih.govbiotech-asia.org This method separates molecules based on their differential partitioning between a stationary phase (packed in the column) and a mobile phase (eluted through the column). cmfri.org.in The choice of stationary and mobile phases is critical for achieving effective separation. nih.govbiotech-asia.org

In the context of isolating this compound and its analogs, various column chromatography methods are employed. The initial fractionation of the crude extract often involves the use of silica gel, a polar adsorbent. cmfri.org.in The separation on silica gel is based on the polarity of the compounds; less polar compounds elute faster with non-polar solvents, while more polar compounds are retained longer and require more polar solvents for elution. cmfri.org.in

Following initial fractionation, Sephadex LH-20 column chromatography is frequently utilized. amazonaws.com This lipophilic gel filtration medium separates compounds based on their molecular size and polarity. amazonaws.com For instance, in one study, a methanol/dichloromethane (1:1) solvent system was used to elute fractions from a Sephadex LH-20 column, which were then further purified. amazonaws.com In another instance, a Sephadex LH-20 column was eluted with 100% methanol to yield a fraction containing a mixture of isomers of this compound. amazonaws.com

Table 1: Column Chromatography Methods for this compound Isolation

Stationary PhaseMobile Phase (Eluent)PurposeReference
Silica GelGradients of organic solventsInitial fractionation of crude extract cmfri.org.inbiotech-asia.org
Sephadex LH-20Methanol/Dichloromethane (1:1)Further fractionation based on size and polarity amazonaws.com
Sephadex LH-20100% MethanolIsolation of this compound isomers amazonaws.com
High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds. ejgm.co.ukepa.govamericanpharmaceuticalreview.com It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in faster and more efficient separations. ejgm.co.uk

For the analysis and purification of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.govnih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). ejgm.co.uk The separation is based on the hydrophobicity of the compounds, with more non-polar compounds being retained longer on the column. nih.gov

The detection of compounds eluting from the HPLC column is typically achieved using a UV-Vis detector, which measures the absorbance of light by the analyte at a specific wavelength. epa.govmmv.org The choice of wavelength is crucial for achieving optimal sensitivity for the target compound. mmv.org For instance, a photodiode array (PDA) detector can monitor a range of wavelengths simultaneously, providing more comprehensive data. ejgm.co.uk

Table 2: HPLC Methodologies for Carbonyl Compound Analysis

ParameterDescriptionReference
Stationary PhaseC18 Reverse Phase ejgm.co.uk
Mobile PhaseWater, Methanol, Acetonitrile mixtures ejgm.co.uk
DetectionUV-Vis or PDA Detector ejgm.co.ukepa.gov
Flow RateTypically 1.0 mL/min ejgm.co.uk
Injection VolumeStandardized for quantitative analysis (e.g., 20 µL) ejgm.co.uk
Preparative Reversed-Phase Chromatography

For the isolation of pure compounds in sufficient quantities for structural elucidation and biological testing, preparative reversed-phase chromatography is an indispensable tool. nih.govnih.gov This technique is essentially a scaled-up version of analytical RP-HPLC, utilizing larger columns and higher flow rates to handle larger sample loads. nih.gov

In the purification of this compound, preparative RP-HPLC with a C18 column is often the final step. amazonaws.com For example, after initial fractionation by other chromatographic methods, a fraction containing O-demethylrenierone, a related compound, was purified using reverse phase C18 flash chromatography with a methanol/water (6:4) solvent system. amazonaws.com Similarly, mimosamycin (B1211893), another co-metabolite, was purified by HPLC using a Rainin Dynamax C18 column with a gradient of acetonitrile and water. amazonaws.com

The choice of solvent system and gradient profile is optimized to achieve the best possible separation of the target compound from any remaining impurities. nih.gov

Isolation of Analogues and Co-Metabolites of this compound

Marine sponges of the genus Haliclona (subgenus Reniera) are known to produce a diverse array of isoquinoline alkaloids, many of which are structurally related to this compound. mdpi.commdpi.com The isolation of this compound is therefore often accompanied by the simultaneous isolation of these analogues and co-metabolites. mdpi.com

Chemical analysis of a Reniera species from Isla Grande, Mexico, led to the isolation of a suite of isoquinoline alkaloids. mdpi.com These included several monomeric compounds in addition to this compound, as well as dimeric alkaloids. mdpi.com

Table 3: Isolated Analogues and Co-Metabolites of this compound from Reniera sp.

Compound NameCompound TypeReference
Renierone (B1680510)Monomeric Isoquinoline mdpi.comjst.go.jp
7-methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dioneMonomeric Isoquinoline mdpi.comjst.go.jp
O-demethylrenieroneMonomeric Isoquinoline mdpi.comtandfonline.com
MimosamycinMonomeric Isoquinoline mdpi.comtandfonline.com
Renieramycins A–DDimeric Isoquinolines mdpi.com
Renieramycins E and FDimeric Isoquinolines mdpi.com
RenierolIsoquinolinequinone researchgate.net
Renierol acetateIsoquinolinequinone researchgate.net
N-formyl-1,2-dihydrorenierol acetateIsoquinolinequinone researchgate.net

This co-occurrence of a family of related compounds highlights the biosynthetic pathways at play within the sponge and provides valuable chemical diversity for drug discovery efforts. mdpi.comnih.gov

Structural Elucidation Methodologies for N Formyl 1,2 Dihydrorenierone

Spectroscopic Analysis for Structure Determination

Spectroscopic analysis is the cornerstone for elucidating the structure of novel natural products like N-Formyl-1,2-dihydrorenierone. These methods probe the interaction of molecules with electromagnetic radiation, revealing detailed information about the molecular framework. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides extensive information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR experiments can map out the connectivity and spatial relationships of atoms. bhu.ac.in For this compound, a suite of 1D and 2D NMR experiments is essential for a conclusive structural assignment. rsc.org

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (multiplicities and coupling constants, J). Key signals for this compound include a characteristic singlet for the N-formyl proton, signals for the dihydroisoquinoline core, and resonances for the methyl and methoxy (B1213986) substituents.

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts of these signals provide insight into the type of carbon (e.g., aliphatic, olefinic, aromatic, carbonyl). libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are run in conjunction with ¹³C NMR to determine the multiplicity of each carbon signal. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons, which is critical for assembling the molecular structure. bhu.ac.inscribd.com For instance, a DEPT-135 experiment shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent.

The assigned ¹H and ¹³C NMR data for this compound are summarized below.

¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
151.25.33 (q, 6.8)
341.23.85 (t, 6.5)
425.12.84 (t, 6.5)
4a121.2-
5182.1-
6145.8-
7107.55.89 (s)
8187.8-
8a154.5-
1-CH₃21.31.45 (d, 6.8)
6-OCH₃56.33.80 (s)
N-CHO162.78.25 (s)

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are connected within the molecule, which is essential for assembling the complete structure from the 1D NMR data. github.io

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, a key COSY correlation would be observed between the protons at C-3 (δ 3.85) and C-4 (δ 2.84), confirming the presence of the -CH₂-CH₂- moiety in the dihydropyridine (B1217469) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This is crucial for determining the relative stereochemistry. A NOESY correlation between the proton at C-1 (δ 5.33) and the protons of the C-1 methyl group (δ 1.45) would confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. scribd.com The HSQC spectrum for this compound would show cross-peaks connecting δH 5.33 with δC 51.2 (C-1), δH 1.45 with δC 21.3 (1-CH₃), δH 3.85 with δC 41.2 (C-3), and so on, allowing for the unambiguous assignment of all protonated carbons. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). rsc.orgscribd.com It is vital for connecting the different spin systems and positioning quaternary carbons and heteroatoms. Key HMBC correlations for confirming the structure of this compound would include:

The N-formyl proton (δ 8.25) to the C-1 carbon (δ 51.2).

The C-1 methyl protons (δ 1.45) to both C-1 (δ 51.2) and the quaternary carbon C-8a (δ 154.5).

The methoxy protons (δ 3.80) to the C-6 carbon (δ 145.8).

The C-4 protons (δ 2.84) to the quinone carbonyl carbon C-5 (δ 182.1) and the quaternary carbon C-4a (δ 121.2).

This compound possesses a single stereocenter at the C-1 position. The relative configuration can be established using NOESY experiments, as described above. However, determining the absolute configuration requires more advanced methods. While not specifically reported for this molecule, a common modern approach is the use of computational NMR analysis, such as the DP4+ probability method. This technique involves calculating the theoretical NMR chemical shifts for all possible stereoisomers of the molecule using quantum mechanics (specifically, density functional theory or DFT). The calculated data for each isomer is then compared to the experimental NMR data, and a probability score is generated to identify the most likely correct stereoisomer, thus allowing for the assignment of the absolute configuration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound. thaiscience.info

High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS), provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of a unique elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. For this compound, HRMS was used to establish the molecular formula as C₁₃H₁₃NO₄. This was achieved by comparing the experimentally measured exact mass of the molecular ion [M]⁺ to the calculated mass for the proposed formula, with the values matching within a very small margin of error (typically <5 ppm).

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of structural elucidation, the fragmentation pattern of a molecule provides a virtual roadmap of its constituent parts. When a molecule like this compound is ionized in a mass spectrometer, it breaks apart in a predictable manner. The resulting fragments offer clues about the original structure.

The analysis of these fragmentation patterns, often aided by the use of deuterated analogs, helps to confirm the connectivity of atoms and identify key structural motifs. scielo.br For amides, a characteristic fragmentation pathway is the McLafferty rearrangement, which can lead to a prominent base peak in the mass spectrum. libretexts.org In the case of aldehydes, common fragmentation includes the loss of a hydrogen atom or a formyl group (CHO). libretexts.org The presence of an aromatic ring, as in this compound, typically results in a strong molecular ion peak due to the stability of the ring system. libretexts.org The structures of this compound and related compounds have been confirmed by comparing their mass spectrometry data with established literature values. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. spectroscopyonline.com

For this compound, the IR spectrum would be expected to show absorptions corresponding to its key functional groups. The presence of a secondary amide, for instance, is typically indicated by an N-H stretching band between 3370 and 3170 cm⁻¹ and a strong C=O stretching band between 1680 and 1630 cm⁻¹. spectroscopyonline.com The aromatic nature of the isoquinoline (B145761) core would also give rise to characteristic absorptions.

Table 1: Expected Infrared Absorption Ranges for Functional Groups in this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Secondary Amide)3370 - 3170
C=O Stretch (Amide)1680 - 1630
C=C Stretch (Aromatic)~1600 and ~1475
C-H Stretch (Aromatic)~3030

This table presents generalized absorption ranges and may vary slightly for the specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. msu.edu The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores—the parts of a molecule that absorb light—present in the structure. msu.edu

For this compound, the conjugated system of the isoquinolinequinone core is the primary chromophore. The extent of conjugation significantly influences the λmax; larger conjugated systems absorb at longer wavelengths. units.it The UV-Vis spectrum of this compound shows maximum absorbance (λmax) at approximately 265–515 nm. This broad absorption is indicative of the complex conjugated system within the molecule. The specific λmax values can be influenced by the solvent used for the measurement. hkust.edu.hk

Table 2: Typical UV-Vis Absorption Maxima for Related Chromophores

Chromophore SystemTypical λmax Range (nm)
Benzene~254
Naphthalene~286
Anthracene~375
Conjugated PolyenesIncreases with conjugation length

This table provides a general reference for the effect of conjugation on UV-Vis absorption.

X-ray Crystallography in the Structure Determination of Related Compounds

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal. wikipedia.org While a crystal structure for this compound itself may not be readily available, the structures of related compounds, such as other renierone (B1680510) derivatives, have been determined using this method. researchgate.net

This technique is particularly valuable for confirming the absolute configuration of chiral centers within a molecule. rsc.org The process often involves preparing heavy-atom derivatives of the molecule of interest to aid in solving the phase problem, a critical step in structure determination. nih.govnumberanalytics.com The wealth of structural data from X-ray crystallography has been crucial in understanding the mechanisms of action of many biological molecules and in the development of new drugs. nih.gov

Chiral Analysis and Absolute Configuration Determination

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. Determining the absolute configuration of these enantiomers is crucial as they can have different biological activities.

Optical Rotation Studies

Optical rotation is a chiroptical property of chiral substances where they rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer and can be used as a preliminary method for chiral analysis. While specific optical rotation data for this compound is not detailed in the provided context, this technique is a fundamental step in characterizing chiral compounds.

Circular Dichroism (CD) Spectroscopy (e.g., Time-dependent density functional theory (TDDFT) Electronic CD)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. jascoinc.comlibretexts.org This technique is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformational changes. mdpi.com

For this compound, CD spectroscopy has been used to verify the enantiopurity of separated racemic mixtures. The presence of Cotton effects, which are characteristic positive or negative bands in the CD spectrum, at specific wavelengths (265–344 nm) confirms the presence of a particular enantiomer.

To definitively assign the absolute configuration, experimental CD spectra are often compared with theoretical spectra calculated using methods like time-dependent density functional theory (TDDFT) electronic CD. mdpi.com This computational approach can predict the CD spectrum for a given absolute configuration, and a match with the experimental spectrum provides strong evidence for that configuration. rsc.org

Biosynthetic Pathway Investigations of N Formyl 1,2 Dihydrorenierone

Proposed Biogenetic Origin and Precursor Molecules

The biogenetic origin of N-Formyl-1,2-dihydrorenierone is rooted in the established pathways for isoquinoline (B145761) alkaloids. preprints.org These compounds are typically derived from aromatic amino acids. The core isoquinoline skeleton is believed to be formed through a Pictet-Spengler-type condensation reaction.

The proposed primary precursor for the isoquinoline core of this compound is the amino acid tyrosine . Following enzymatic modifications, a dopamine (B1211576) derivative is proposed to condense with a carbonyl-containing molecule to form the foundational tetrahydroisoquinoline structure. Subsequent enzymatic steps, including oxidation, methylation, and formylation, are hypothesized to yield the final product.

This compound is frequently co-isolated with other related isoquinoline quinones from marine sponges such as those from the Reniera and Xestospongia genera. mdpi.comresearchgate.net This co-occurrence suggests a divergent or closely related biosynthetic pathway from common intermediates.

Table 1: Proposed Precursors and Intermediates

Compound/Intermediate Proposed Role
Tyrosine Primary amino acid precursor for the isoquinoline core. preprints.org
Dopamine derivative Intermediate formed from tyrosine, participates in the key cyclization reaction.
Tetrahydroisoquinoline scaffold The foundational ring structure formed after the initial condensation and cyclization.
Renierone (B1680510) A related, co-occurring metabolite, possibly sharing a late-stage biosynthetic intermediate. nih.govmdpi.com

Isotopic Labeling and Precursor Incorporation Studies

While dedicated isotopic labeling experiments specifically targeting the biosynthesis of this compound are not extensively detailed in published literature, this technique remains a cornerstone for elucidating metabolic pathways. biorxiv.orgsigmaaldrich.com Isotopic labeling involves feeding an organism or cell culture with precursors enriched with stable isotopes, such as ¹³C, ¹⁵N, or ²H, and then tracking the incorporation of these labels into the final natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). symeres.com

In a hypothetical study for this compound, isotopically labeled versions of proposed precursors would be introduced to the producing organism (e.g., the sponge or its symbiotic bacteria). For instance, feeding with [¹⁵N]-tyrosine would be expected to result in a ¹⁵N-labeled nitrogen atom in the isoquinoline ring of this compound. Similarly, using ¹³C-labeled tyrosine or acetate (B1210297) could pinpoint the origins of the carbon skeleton. Inverse stable isotopic labeling (InverSIL) is another powerful technique where the organism is grown on a fully labeled medium and then fed unlabeled precursors, allowing their incorporation to be tracked. nih.gov

Table 2: Hypothetical Isotopic Labeling Experiment Design

Labeled Precursor Isotope Expected Labeled Position in this compound Analytical Method
Tyrosine ¹⁵N Nitrogen atom of the N-formyl group and/or the ring nitrogen. ¹⁵N NMR, HRMS
[1-¹³C]-Acetate ¹³C Carbonyl carbons in the quinone ring or side chain. ¹³C NMR
[methyl-¹³C]-Methionine ¹³C Methyl group at C-6 and the methoxy (B1213986) group at C-7. ¹³C NMR, HRMS

Putative Enzymatic Transformations and Biosynthetic Gene Cluster Identification

The specific enzymes and the biosynthetic gene cluster (BGC) responsible for producing this compound have not yet been identified and characterized. A BGC is a physically co-located group of genes within an organism's genome that collectively encode the proteins required for the synthesis of a specific secondary metabolite. mdpi.comnih.gov Identifying the BGC for this compound would be the definitive step in understanding its enzymatic synthesis.

Based on the structure of the molecule, several putative enzymatic transformations can be proposed. The biosynthesis would likely involve a series of tailored enzymes to perform specific chemical modifications on the core isoquinoline scaffold.

Putative enzymatic steps include:

Aromatization/Oxidation: Dehydrogenases and oxidases would be required to modify the initial tetrahydroisoquinoline ring system and install the quinone functionality.

Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases are the likely candidates for adding the methyl group at C-6 and the methoxy group at C-7.

Formylation: An N-formyltransferase would catalyze the addition of the formyl group to the nitrogen atom of the 1,2-dihydroisoquinoline (B1215523) ring, a key step that differentiates this compound from many of its relatives.

Table 3: Putative Enzymes in this compound Biosynthesis

Enzyme Class Proposed Function Substrate (Hypothetical) Product (Hypothetical)
Pictet-Spenglerase Catalyzes the key C-C bond formation to create the isoquinoline ring. Dopamine derivative + Carbonyl compound Tetrahydroisoquinoline scaffold
Flavin-dependent oxidase Oxidation of the isoquinoline ring system. Dihydroisoquinoline intermediate Quinone intermediate
SAM-dependent Methyltransferase Adds methyl groups to the aromatic ring. Hydroxylated intermediate Methoxy- and methyl-substituted intermediate

Comparative Biosynthesis of Renierone and Related Isoquinoline Alkaloids

This compound belongs to a family of isoquinoline alkaloids isolated from marine sponges, which includes renierone, O-demethylrenierone, and mimosamycin (B1211893). nih.govmdpi.comnih.gov The structural similarities among these compounds strongly imply a shared biosynthetic pathway that diverges at late stages to produce the different final products.

Renierone is the fully aromatic analogue of this compound, lacking the N-formyl group and possessing a fully oxidized isoquinoline ring. It is plausible that this compound is a biosynthetic intermediate or a shunt product from the main pathway leading to renierone. The 1,2-dihydro nature and the N-formyl group could represent a metabolic state prior to final oxidation and deformylation, or a regulatory modification.

Mimosamycin , another related compound, features a similar isoquinoline quinone core but differs in its substitution pattern. jst.go.jp The biosynthetic relationship suggests that a common precursor is modified by different sets of tailoring enzymes (e.g., different regioselectivity of methyltransferases or oxidases) within the same organism or its symbionts.

Comparing these pathways highlights the metabolic plasticity of the producing organism, which can generate a suite of related but distinct bioactive molecules from a common set of precursors.

Table 4: Structural and Biosynthetic Comparison of Related Alkaloids

Compound Key Structural Feature Proposed Biosynthetic Relationship to this compound
This compound 1,2-dihydroisoquinoline ring with N-formyl group. -
Renierone Fully aromatic isoquinoline ring, no N-formyl group. Potentially a downstream product following deformylation and oxidation. mdpi.com
O-demethylrenierone Lacks the methoxy group at C-7, present as a hydroxyl group instead. Likely a precursor to renierone (before methylation) or a product from a parallel pathway. nih.gov

| Mimosamycin | Different substitution pattern on the quinone ring. | Derived from a common isoquinoline precursor but processed by different tailoring enzymes. mdpi.comjst.go.jp |

Total Synthesis and Synthetic Methodologies of N Formyl 1,2 Dihydrorenierone

Retrosynthetic Analysis of N-Formyl-1,2-dihydrorenierone

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. scripps.edu For this compound, a primary disconnection can be made at the N-formyl bond, leading to 1,2-dihydrorenierone. Further disconnection of the isoquinolinequinone core can then be envisioned through various strategies.

A common approach involves a Pictet-Spengler-type reaction or a Bischler-Napieralski-type cyclization to construct the isoquinoline (B145761) ring system. This would lead back to a substituted phenethylamine (B48288) derivative and a suitable carbonyl compound. The angeloyl side chain can be introduced at a later stage through acylation or other functional group transformations. The quinone functionality is often installed towards the end of the synthesis via oxidation of a hydroquinone (B1673460) or a related precursor.

Strategies for Constructing the Isoquinoline Core of this compound

The construction of the central isoquinoline core is a pivotal aspect of the total synthesis of this compound. Several synthetic strategies have been employed to achieve this, often involving key transformations and cascade reactions.

Key Synthetic Transformations and Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in a single operation without isolating the intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and step count. In the context of this compound synthesis, cascade reactions can be employed to rapidly assemble the complex isoquinoline framework.

One notable strategy involves a thermal electrocyclic reaction of a 1-azahexatriene system. scispace.com This approach allows for the construction of the highly substituted 5-oxygenated isoquinoline core, which can then be further elaborated to the target molecule. scispace.com Another key transformation is the Pictet-Spengler condensation, which has been utilized in the synthesis of related tetrahydroisoquinoline alkaloids and provides a powerful tool for forming the isoquinoline ring system. researchgate.net

The table below summarizes some of the key reactions used in the synthesis of the isoquinoline core.

Reaction TypeDescriptionReference
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. researchgate.net
Bischler-Napieralski ReactionCyclodehydration of a β-ethyl-phenethyl-amide using a condensing agent like phosphorus pentoxide.
Pomeranz–Fritsch reactionAcid-catalyzed synthesis of isoquinoline from a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal.
Thermal Electrocyclic ReactionA pericyclic reaction involving the formation of a sigma bond and the corresponding cyclization of a 1-azahexatriene system. scispace.com

Stereoselective and Asymmetric Synthesis Approaches

The presence of a stereocenter at the C1 position of this compound necessitates stereoselective or asymmetric synthetic methods to obtain enantiomerically pure material. The molecule exists as (+)- and (−)-rotamers due to restricted rotation around the N-formyl bond.

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. youtube.com Various strategies have been developed to achieve this, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials.

For instance, Sharpless asymmetric dihydroxylation has been employed to introduce chirality into key intermediates, which then directs the stereochemical outcome of subsequent transformations. researchgate.net The use of chiral Lewis base catalysis has also been explored for the enantioconvergent reduction of α-imino esters, a transformation relevant to the synthesis of chiral nitrogen-containing heterocycles. unc.edu Furthermore, stereoselective aza-Michael reactions have emerged as a powerful tool for the asymmetric synthesis of nitrogen-containing heterocyclic scaffolds. rsc.org

The following table outlines some of the asymmetric approaches applicable to the synthesis of this compound.

Asymmetric StrategyDescriptionReference
Sharpless Asymmetric DihydroxylationCatalytic, enantioselective dihydroxylation of olefins to form chiral diols. researchgate.net
Chiral Lewis Base CatalysisUse of a chiral Lewis base to catalyze a reaction and induce enantioselectivity. unc.edu
Stereoselective Aza-Michael ReactionAsymmetric addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. rsc.org
Asymmetric DesymmetrizationThe modification of a meso compound to generate a chiral product. irb.hr

Protecting Group Chemistry in this compound Synthesis

In the multi-step synthesis of a complex molecule like this compound, protecting groups are often indispensable. wikipedia.org A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting in subsequent steps. organic-chemistry.org

The choice of protecting groups is crucial and must be carefully planned. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed without affecting other functional groups in the molecule. ulethbridge.ca In the synthesis of this compound, protecting groups are typically used for hydroxyl and amino functionalities.

For example, benzyl (B1604629) ethers are commonly used to protect hydroxyl groups due to their stability to both acidic and basic conditions and their facile removal by catalytic hydrogenation. wiley-vch.de For amino groups, carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently employed. The selection of an appropriate protecting group strategy, including the use of orthogonal protecting groups that can be removed under different conditions, is a key element for a successful synthesis. iris-biotech.de

Comparison and Evaluation of Different Synthetic Routes to this compound

One of the early syntheses of this compound was reported by Kubo and colleagues. jst.go.jp More recent approaches have focused on improving efficiency and stereocontrol. For example, the route developed by Hibino and coworkers utilized a thermal electrocyclic reaction to construct the isoquinoline core, offering a novel and regioselective approach. scispace.com

The following table provides a simplified comparison of different synthetic strategies.

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesReference
Kubo's Synthesis Utilizes classical isoquinoline synthesis methods.Well-established chemistry.May have lower overall yields and require more steps. jst.go.jp
Hibino's Synthesis Employs a thermal electrocyclic reaction of a 1-azahexatriene.Novel and regioselective construction of the isoquinoline core.May require specialized starting materials. scispace.com
Hypothetical Asymmetric Route Incorporates a stereoselective step like Sharpless dihydroxylation or a chiral auxiliary approach.Allows for the synthesis of a single enantiomer.May add complexity and cost to the synthesis. researchgate.net

Scalable Synthesis and Process Optimization for Academic Research

While many total syntheses are developed on a small, laboratory scale, the ability to scale up a synthesis is important for further biological studies or for providing sufficient material for academic research. mdpi.com Process optimization aims to improve the efficiency, safety, and cost-effectiveness of a chemical process.

For the synthesis of this compound, scalability would involve addressing challenges such as the use of expensive or hazardous reagents, purification difficulties, and reactions that are not amenable to larger scales. For instance, reactions requiring cryogenic temperatures or high-pressure conditions may be difficult to scale up.

Chemical Modifications and Derivatization Studies of N Formyl 1,2 Dihydrorenierone

Functional Group Transformations and Reactivity Profiling

The structure of N-Formyl-1,2-dihydrorenierone possesses several reactive sites amenable to chemical transformation. Key functional groups include the N-formyl group, the dihydroisoquinoline core, and the p-quinone-like ring system.

The N-formyl group is a primary site for modification. As an amide, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding secondary amine, 1,2-dihydrorenierone. This transformation is significant as it removes the electron-withdrawing formyl group, which can substantially alter the molecule's electronic properties and hydrogen bonding capacity. Conversely, the parent amine, if available through synthesis or hydrolysis, could be acylated with various acid chlorides or anhydrides to introduce a range of substituents, thereby exploring the impact of the N-acyl group on bioactivity.

The dihydroisoquinoline moiety contains a nitrogen atom whose lone pair availability is modulated by the formyl group. The reactivity of the aromatic portion of the isoquinoline (B145761) system is influenced by its existing substituents, including the methoxy (B1213986) group.

The p-quinone-like system is redox-active. It can potentially undergo reduction to the corresponding hydroquinone (B1673460) under appropriate conditions. The carbonyl groups of this system may also exhibit reactivity typical of ketones, although their reactivity is influenced by being part of a conjugated system. The synthesis of related isoquinolinequinones often involves cycloaddition reactions, highlighting the reactivity of the core ring system. researchgate.net

A summary of potential transformations is presented below.

Functional GroupPotential TransformationReagents/ConditionsResulting Structure
N-Formyl Group HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH)1,2-dihydrorenierone (secondary amine)
Quinone System ReductionReducing agents (e.g., NaBH₄, Na₂S₂O₄)Hydroquinone derivative
Aromatic Ring DemethylationStrong acids (e.g., HBr, BBr₃)Phenolic derivative (O-demethylated)

This table represents chemically plausible transformations based on the known reactivity of the functional groups present in the molecule. Specific experimental validation for this compound may not be extensively documented in all cases.

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound is primarily aimed at exploring the SAR and optimizing its biological activity. Synthetic efforts have been reported for the parent compound and related isoquinolinequinones, providing a foundation for creating new derivatives. researchgate.netnih.gov

Strategies for analog design often focus on several key areas:

Modification of the N-Acyl Group: Replacing the N-formyl group with other acyl or alkyl groups can probe the steric and electronic requirements for activity. For instance, replacing the small formyl group with bulkier or more lipophilic groups could influence target binding and membrane permeability.

Substitution on the Isoquinoline Core: Altering the substitution pattern on the aromatic ring, such as modifying the position or nature of the methoxy group, can impact activity. The synthesis of O-demethylrenierone is an example of such a modification. nih.gov

Modification of the Angeloyl Side Chain: Although this compound itself does not possess the angeloyl side chain characteristic of renierone (B1680510), the synthesis of renierone analogs provides a blueprint for how such side chains could be introduced or modified in related scaffolds. nih.gov

The synthesis of these analogs often relies on multi-step sequences. A key strategy involves the construction of the core isoquinoline-5,8-dione (B3342986) skeleton, followed by functionalization. For example, the synthesis of renierone and its relatives has been achieved via routes that could be adapted to produce a variety of analogs. researchgate.netnih.gov

Analog TypeRationale for DesignPotential Synthetic StrategyExample Compound(s)
N-Acyl Analogs Explore steric/electronic effects at the nitrogen atom.Acylation of the corresponding 1,2-dihydroamine precursor.N-Acetyl-1,2-dihydrorenierone
Core Ring Analogs Investigate the importance of the methoxy and methyl groups.Synthesis from differently substituted precursors.O-demethylrenierone nih.gov
Side-Chain Analogs Evaluate the contribution of side chains found in related natural products.Introduction of side chains via appropriate synthetic handles.Renierone researchgate.netnih.gov

Strategies for Enhancing Molecular Diversity and Chemical Space Exploration

Enhancing the molecular diversity of the this compound scaffold is crucial for comprehensively exploring its chemical space and identifying new leads with improved properties. Chemical space can be defined as the multidimensional domain of all possible molecules, and exploring it effectively requires systematic and diverse synthetic strategies. biosolveit.descispace.com

Several approaches can be employed to expand the chemical diversity from this starting point:

Combinatorial Synthesis: By using a common intermediate, such as the 1,2-dihydroamine precursor, a library of analogs can be rapidly generated by reacting it with a diverse set of acylating or alkylating agents. This allows for a broad exploration of the SAR around the N-substituent.

Scaffold Hopping: This involves replacing the isoquinoline core with other heterocyclic systems (bioisosteres) while retaining key pharmacophoric features. This can lead to the discovery of novel scaffolds with potentially different intellectual property and ADME profiles.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally complex and diverse small molecules from simple starting materials. A DOS approach starting from a common precursor could generate a range of different ring systems and substitution patterns related to the original this compound scaffold.

Cheminformatics-Guided Design: Computational tools can be used to analyze the chemical space of known related compounds, such as other renieramycins and mimosamycin (B1211893) analogs. encyclopedia.pubresearchgate.net This analysis can identify unexplored regions of chemical space and suggest novel structures with a higher probability of desired activity. mdpi.comnih.gov

These strategies transition the focus from synthesizing close analogs (SAR-driven) to creating a wider array of structurally distinct molecules, thereby increasing the chances of discovering compounds with novel biological functions. biosolveit.de

Stability Studies in Various Chemical and Biological Media

Detailed, publicly available stability studies specifically for this compound are limited. However, standard methodologies for assessing the stability of new chemical entities can be applied to predict its likely behavior. europa.eueuropa.eu Stability testing is critical to determine a compound's suitability for further development and to understand its degradation pathways.

Chemical Stability: The stability of this compound would typically be assessed under various pH and temperature conditions.

pH Stability: The N-formyl group is a potential liability, susceptible to hydrolysis under both acidic and basic conditions, which would yield formic acid and the corresponding amine (1,2-dihydrorenierone). The p-quinone-like ring may also be sensitive to degradation under strongly basic conditions. A standard pH stability assay would involve incubating the compound in a series of buffers (e.g., pH 3, 7.4, 9) and monitoring its concentration over time by a stability-indicating method like HPLC.

Thermal Stability: The compound would be subjected to accelerated stability testing at elevated temperatures (e.g., 40°C) to predict its long-term shelf life under normal storage conditions. europa.eu

Photostability: Given the conjugated quinone-like system, the compound may be susceptible to degradation upon exposure to light. Photostability testing, exposing the compound to standardized light sources, would be necessary.

Biological Stability: Stability in biological media is crucial for compounds intended for biological assays or therapeutic use.

Plasma/Serum Stability: Incubation in plasma or serum from different species (e.g., mouse, rat, human) helps to evaluate degradation by plasma esterases and other enzymes. The N-formyl group could be a target for enzymatic hydrolysis.

Microsomal Stability: Incubation with liver microsomes is a standard in vitro assay to assess metabolic stability. The compound would be exposed to cytochrome P450 enzymes, which could catalyze reactions such as O-demethylation of the methoxy group or oxidation at various positions on the molecule.

Medium/ConditionPotential Degradation PathwayKey Functional Group Involved
Aqueous Buffer (Acidic/Basic) HydrolysisN-Formyl group
Elevated Temperature General decompositionEntire molecule
Light Exposure PhotodegradationConjugated quinone system
Plasma/Serum Enzymatic hydrolysisN-Formyl group
Liver Microsomes Phase I Metabolism (e.g., oxidation, demethylation)Methoxy group, aromatic/aliphatic C-H bonds

This table outlines the expected stability profile based on the chemical structure of this compound and standard drug stability testing protocols. europa.eu

Biological Activities and Mechanistic Investigations Pre Clinical Focus

In Vitro Cellular Activity Studies of N-Formyl-1,2-dihydrorenierone

This compound, an isoquinoline (B145761) quinone isolated from marine sponges, has demonstrated a range of biological activities in pre-clinical in vitro studies. tandfonline.com Research has primarily focused on its potential as an anti-cancer and anti-inflammatory agent, with investigations into its effects on cell proliferation, inflammatory signaling, and hypoxia pathways.

This compound has shown significant cytotoxic activity against several human cancer cell lines. As a member of the isoquinoline quinone class of marine alkaloids, it is recognized for its potential bioactivities, including cytotoxicity. tandfonline.com

Initial studies on the compound isolated from the Thai purplish-blue sponge, Cribrochalina sp., established its high activity against multiple cell lines. The cytotoxicity, determined using the sulforhodamine B (SRB) method, was particularly notable against MCF-7 (breast carcinoma) and HeLa (cervical cancer) cell lines. tandfonline.com While specific data for a comprehensive panel of cell lines is limited, related compounds from the Reniera subgenus of sponges have demonstrated cytotoxicity against NCI-H522 non-small cell lung cancer and CCRF-CEM leukemia cell lines. mdpi.com Furthermore, other natural products isolated alongside this compound from a Xestospongia sp. have shown growth inhibition against A549 lung cancer and HL-60 leukemia cells. nih.gov

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Specific IC₅₀ or ED₅₀ values from the primary literature for this compound are not extensively detailed in the reviewed sources. The table reflects the reported qualitative activity.

Cell LineCancer TypeReported Activity
MCF-7 Breast CarcinomaHighly Active tandfonline.com
HeLa Cervical CancerHighly Active tandfonline.com
A549 Lung CancerContextual activity (related compounds active) nih.gov
HL-60 LeukemiaContextual activity (related compounds active) nih.govnih.gov
NCI-H522 Non-small Cell LungContextual activity (related compounds active) mdpi.com
CCRF-CEM LeukemiaContextual activity (related compounds active) mdpi.com

Direct studies detailing the effects of this compound on apoptosis and cell cycle progression have not been extensively reported in the reviewed scientific literature. However, the broader class of N-formyl peptides, which share the N-formyl chemical moiety, are known to play roles in cellular death pathways. For instance, the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) has been shown to induce apoptosis in certain cell types, such as murine neurons, through mechanisms involving caspase activation. mdpi.com Other N-formyl peptide receptor ligands can have contrasting effects, either accelerating or rescuing neutrophils from apoptosis, highlighting the complexity of these signaling pathways. nih.gov The relevance of these findings to the specific actions of this compound remains to be investigated.

This compound has demonstrated potent anti-inflammatory activity, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In a study of isoquinolinequinone derivatives from a Haliclona sp. marine sponge, this compound was identified as a potent inhibitor of NF-κB without exhibiting cytotoxicity at active concentrations. nih.gov Structure-activity relationship analysis suggested that the N-formyl group is a key functional feature responsible for this anti-inflammatory effect. nih.gov Further research on compounds isolated from a Xestospongia sp. confirmed that this compound was among a group of metabolites that showed inhibitory activity against the NF-κB pathway, with IC₅₀ values for the group ranging from 1.0 to 9.7 μM. nih.gov By inhibiting the upstream NF-κB pathway, this compound can be presumed to downregulate the expression of inflammatory mediators like COX-2 and iNOS.

A significant biological activity of this compound is its ability to modulate the Hypoxia-Inducible Factor (HIF) pathway. Specifically, it has been identified as a selective inhibitor of HIF-2α-induced transcription. mdpi.com The HIF pathway is a crucial cellular response mechanism to low oxygen conditions (hypoxia) and is often implicated in cancer progression and angiogenesis.

In a screening of marine natural products, an inseparable mixture of this compound isomers isolated from Haliclona velinea was found to selectively inhibit the transcription of mRNAs induced by HIF-2α. mdpi.com This selectivity for HIF-2α over the related HIF-1α isoform presents a valuable characteristic for developing targeted cancer therapies, as different HIF isoforms can regulate distinct sets of genes.

Direct experimental data on the specific antimicrobial or antifouling properties of this compound is limited in the available literature. However, the chemical class to which it belongs, isoquinoline quinones from marine sponges, is well-recognized for possessing antimicrobial activities. tandfonline.com For example, the related compound renierone (B1680510) was first identified as an antimicrobial metabolite. tandfonline.com

Furthermore, the N-formyl structural motif is present in various synthetic compounds and conjugates that have been investigated for antimicrobial properties. nih.govchemrevlett.comchemrevlett.com N-formyl peptide conjugates of antibiotics like ampicillin (B1664943) have been shown to retain potent antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov While these findings provide context, dedicated studies are required to establish the specific antimicrobial and antifouling spectrum of this compound.

Molecular Target Identification and Validation for this compound

The identification of specific molecular targets is a critical step in elucidating the mechanism of action for any bioactive compound. For this compound, a compound belonging to the N-formyl peptide class, research efforts would logically focus on established methods for target discovery and validation, leveraging both proteomic and genomic approaches. Given its structural characteristics, a primary hypothesis is its interaction with formyl peptide receptors (FPRs), a family of G protein-coupled receptors known to recognize N-formylated peptides derived from bacteria and mitochondria. scienceopen.comwikipedia.orgnih.gov

Proteomics-based strategies are instrumental in identifying direct binding partners of a small molecule within a complex biological system.

Photoaffinity Labeling (PAL): This powerful technique is used to covalently link a ligand to its receptor, enabling identification and characterization. princeton.edu In this approach, a derivative of this compound would be synthesized to include a photoactivatable group (like a diazirine or an arylazide) and an affinity tag (such as biotin). princeton.edunih.govnih.gov Upon incubation with cells or cell lysates, exposure to UV light triggers the photoactivatable group, forming a covalent bond with the nearest interacting protein. nih.gov The tagged protein-ligand complex can then be isolated using affinity chromatography (e.g., streptavidin beads for a biotin (B1667282) tag) and identified via mass spectrometry. princeton.edu This method has been successfully used to identify and characterize the N-formyl peptide receptor from human polymorphonuclear leukocytes, revealing it to be a glycoprotein (B1211001) with a molecular weight of 60-70,000 daltons. nih.gov

Affinity Chromatography: In this method, a derivative of this compound is immobilized on a solid support matrix. When a cellular protein extract is passed over this matrix, proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins can be eluted and identified.

These proteomics techniques would be essential in confirming whether this compound directly binds to known FPRs or potentially interacts with novel, previously unidentified molecular targets.

Understanding how a compound alters cellular function can be achieved by analyzing its impact on gene expression. nih.gov Gene expression profiling, using techniques like DNA microarrays or RNA-sequencing (RNA-Seq), catalogues the changes in messenger RNA (mRNA) levels in a cell or tissue following treatment with this compound. nih.gov

This analysis can reveal the biological pathways modulated by the compound. For instance, if this compound activates an FPR, one would expect to see changes in the expression of genes involved in inflammation, chemotaxis, and immune cell activation. nih.gov By comparing the gene expression signature of this compound to signatures of known FPR agonists, researchers can gain confidence in its mechanism of action. nih.gov Interactive analysis tools can further help in identifying differentially expressed genes and correlating their expression with specific cellular responses. cancer-pku.cn

Table 1: Methodologies for Molecular Target Identification
TechniquePrincipleApplication for this compoundExpected Outcome
Photoaffinity LabelingA modified compound with a photo-reactive group covalently binds to its target protein upon UV irradiation. princeton.eduConfirming direct binding partners in a cellular context.Identification of specific receptors (e.g., FPR1, FPR2) or other interacting proteins. nih.gov
Gene Expression Profiling (RNA-Seq/Microarray)Measures changes in mRNA levels across the genome in response to the compound. nih.govUnderstanding the downstream cellular pathways affected.A signature of up- or down-regulated genes related to inflammatory and immune responses. nih.gov

The structural "N-formyl" motif strongly suggests that this compound is a ligand for the formyl peptide receptor (FPR) family. nih.gov This family, which in humans includes FPR1, FPR2, and FPR3, are G protein-coupled receptors that play a key role in host defense and inflammation by recognizing N-formyl peptides. wikipedia.orgnih.gov

To validate this hypothesis, competitive binding assays would be performed. These assays measure the ability of this compound to displace a known radiolabeled FPR ligand, such as the archetypal N-formylmethionyl-leucyl-phenylalanine (fMLF), from the receptor. nih.gov Such studies would determine the binding affinity (Kd) and selectivity of this compound for each of the FPR isoforms. FPR1, for instance, is known to bind fMLF with high affinity. nih.gov

Table 2: Human Formyl Peptide Receptor Family
ReceptorGene Location (Human)Primary FunctionPrototypical Ligand
FPR1Chromosome 19q13.41Mediates chemotactic and pro-inflammatory responses to bacterial and mitochondrial N-formyl peptides. wikipedia.orgnih.govN-formylmethionyl-leucyl-phenylalanine (fMLF) nih.gov
FPR2 (ALX/FPRL1)Chromosome 19q13.3-13.4Recognized for its promiscuity, binding both pro-inflammatory and pro-resolving ligands. wikipedia.orgLipoxin A4, Serum Amyloid A
FPR3 (FPRL2)Chromosome 19q13.3-13.4Less characterized, thought to have roles in modulating inflammation. wikipedia.orgF2L

Downstream Signaling Pathway Modulation

Upon binding of an agonist like an N-formyl peptide, FPRs trigger a cascade of intracellular signaling events. nih.gov Activation of these G protein-coupled receptors typically leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits, initiating multiple downstream pathways.

Key signaling pathways expected to be modulated by this compound, assuming it acts as an FPR agonist, include:

Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, a critical signal for many cellular functions, including neutrophil activation. nih.gov

MAPK Pathways: Activation of the mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. nih.gov These pathways are crucial for regulating gene expression, cytokine production, and other inflammatory responses. nih.govnih.gov Studies have shown that N-formyl peptides from mitochondria activate neutrophils via ERK1/2 and p38 signaling. nih.gov

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another central node in cell signaling that can be activated by FPRs, influencing cell survival, proliferation, and migration.

Investigating these pathways would involve treating relevant cell types (e.g., neutrophils, macrophages) with this compound and measuring the phosphorylation status of key signaling proteins like ERK, p38, and Akt using techniques such as Western blotting or ELISA.

In Vivo Pre-clinical Animal Models (Non-human) for Efficacy Assessment

To assess the potential therapeutic efficacy of this compound in a whole-organism context, non-human, in vivo pre-clinical animal models are indispensable.

Rodent models, particularly mice and rats, are the most commonly used species in preclinical studies due to their genetic tractability, relatively low cost, and well-characterized physiology and immune systems. nih.govnih.gov The choice of a specific model depends on the hypothesized therapeutic application of the compound.

Models of Inflammation: Given that FPRs are key mediators of inflammation, models of inflammatory diseases are highly relevant. For example, in a lipopolysaccharide (LPS)-induced neuroinflammation model in rats, the modulation of FPR1 has been studied. Other models could include chemically induced colitis in mice to study gastrointestinal inflammation or models of bacterial infection to assess the compound's effect on immune cell recruitment. nih.gov

Genetically Engineered Models: The use of knockout mice lacking specific FPRs (e.g., Fpr1-/- or Fpr2-/- mice) would be a definitive way to validate that the in vivo effects of this compound are mediated through a specific receptor. Comparing the response to the compound in these knockout mice versus wild-type counterparts provides powerful evidence for on-target activity.

The justification for using these models rests on the conserved function of the FPR system between rodents and humans in mediating fundamental immune and inflammatory processes. These models allow for the assessment of the compound's ability to modulate disease-relevant physiological and pathological endpoints.

Pharmacodynamic Marker Assessment in Model Organisms

Comprehensive studies detailing the assessment of specific pharmacodynamic markers for this compound in model organisms have not been extensively reported in peer-reviewed literature. Pharmacodynamic markers are crucial in preclinical research for demonstrating that a compound is engaging with its intended biological target and eliciting a measurable response. This information is fundamental to understanding a compound's mechanism of action and for guiding further development. The absence of such data for this compound indicates a significant gap in the understanding of its biological effects at a molecular and physiological level in in vivo systems. Future research would need to focus on identifying and validating relevant biomarkers to elucidate its activity.

Tissue Distribution and Localization Studies in vivo (Pre-clinical)

There is a notable lack of published preclinical studies on the tissue distribution and localization of this compound in in vivo models. These studies are critical for determining how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Understanding the concentration of this compound in various tissues and organs over time would provide insights into its potential target sites and off-target effects. Without this information, predicting its efficacy and potential toxicity in a whole-organism context is challenging.

Synergistic and Antagonistic Biological Effects with Other Compounds

The potential for synergistic or antagonistic interactions between this compound and other chemical compounds has not been specifically investigated in preclinical models. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, and antagonism, where the effect is less, are important considerations in drug development and combination therapies. nih.govrsc.org Research into these interactions could uncover novel therapeutic strategies or identify potential contraindications. However, at present, there is no available data to suggest whether this compound exhibits such properties.

Interactive Data Table: Summary of Available Preclinical Data

Research AreaFindings for this compound
Pharmacodynamic Marker Assessment No specific markers identified or assessed in preclinical models.
Tissue Distribution and Localization No in vivo data available on tissue-specific accumulation.
Synergistic/Antagonistic Effects No studies have been conducted to evaluate interactions with other compounds.

Structure Activity Relationship Sar Studies of N Formyl 1,2 Dihydrorenierone

Design and Synthesis of N-Formyl-1,2-dihydrorenierone Analogs for SAR

The design and synthesis of analogs of this compound are fundamental to conducting comprehensive SAR studies. The synthesis of these analogs often involves multi-step chemical processes. For instance, the synthesis of N-formyl tetrahydropyrimidine (B8763341) derivatives has been achieved through the formylation of their precursors using dimethyl formamide (B127407) (DMF) and phosphorous oxychloride. chemrevlett.com This process highlights a common strategy in medicinal chemistry where a core scaffold is first assembled and then functionalized. chemrevlett.com

Researchers have synthesized various derivatives by modifying different parts of the this compound molecule. These modifications can include altering substituent groups on the aromatic ring, changing the nature of the N-acyl group, and introducing different functionalities to explore their impact on biological activity. nih.govnih.gov The synthesis of quinolone antibiotic analogs, for example, has been achieved through a strategy involving the cyclization of o-(1-Hydroxy-2-alkenyl)phenyl isocyanides catalyzed by a Lewis acid. medcraveonline.com

The general approach to creating these analogs often starts with commercially available materials, making the process more efficient and scalable. nih.gov For example, a series of sulfur-containing tetracycles were designed and synthesized based on the structural motifs of known inhibitors, demonstrating a strategy of ring contraction and isosteric replacement to enhance activity. rsc.org Similarly, new derivatives of phenyl hydrazine (B178648) have been synthesized by reacting it with a series of different aldehydes in glacial acetic acid. scirp.org

The following table provides examples of synthesized analogs and their reported biological activities, which are crucial for building SAR models.

Compound IDModificationBiological ActivityReference
47 N-(1"E-buten-3"-onyl)-1,2-dihydrorenieroneGood to moderate antimicrobial activity against S. aureus and B. subtilis scilit.com
55 Renierine BInactive at 0.1 mg/disc scilit.com
15 3-(allyloxy)-4-hydroxybenzaldehydePotent inhibitory activity against influenza H1N1 neuraminidase nih.gov
4k 5-hydroxy derivative of a tetracyclic compoundPotent inhibitor of DYRK1A, CLK1/CLK4, and haspin kinases rsc.org
81-83 Terminal hydroxyl group as side chainEnhanced activities against MALT1 nih.gov

Identification of Key Structural Motifs and Pharmacophores

Through SAR studies, key structural motifs and pharmacophores essential for the biological activity of this compound and its analogs have been identified. A pharmacophore is a three-dimensional arrangement of molecular features necessary for biological activity. nih.gov

Analysis of various isoquinolinequinone derivatives has revealed that specific functional groups are critical for their anti-inflammatory effects. nih.gov For this compound (compound 7 in some studies), the N-formyl group at the N-2 position and a hydroxyl group at the C-7 position have been suggested as key functional groups responsible for its anti-inflammatory properties. nih.govresearchgate.net The comparison between this compound and its analogs has strongly indicated that the N-formyl group is a crucial determinant of its potent NF-κB inhibitory activity without causing cytotoxicity. nih.govresearchgate.net

Pharmacophore modeling is a computational technique used to define the essential spatial arrangement of these key features. dovepress.com This can be done based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.govdovepress.com For instance, a structure-based pharmacophore model for Akt2 inhibitors was generated using the crystal structure of the protein complexed with a known inhibitor, identifying key hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups as crucial features. medsci.org

The key pharmacophoric features identified for this compound and related compounds include:

The N-formyl group: Acts as a critical component for anti-inflammatory and NF-κB inhibitory activities. nih.govresearchgate.net

The isoquinolinequinone core: Forms the basic scaffold of the molecule.

Hydroxyl group at C-7: Contributes to the anti-inflammatory activity. nih.govresearchgate.net

Substituents on the aromatic ring: Can modulate the activity and selectivity.

Influence of the N-Formyl Group on Biological Activity

The N-formyl group at position 2 of the 1,2-dihydrorenierone scaffold has been consistently identified as a critical determinant of its biological activity. SAR analyses have demonstrated that this specific group is crucial for the compound's anti-inflammatory properties. nih.gov

Comparative studies of isoquinolinequinone derivatives isolated from marine sponges have provided strong evidence for the importance of the N-formyl group. nih.gov For example, in a study of eight such derivatives, this compound (referred to as compound 7) exhibited potent anti-inflammatory and NF-κB inhibitory activity. nih.govresearchgate.net The comparison with other structurally similar compounds lacking the N-formyl group suggested that this moiety is a key functional group responsible for the observed activity. nih.gov

The N-formyl group's significance is further highlighted by its role in the inhibition of HIF-2α transcription. This compound (compound 5 in this study) was found to be a potent and selective inhibitor, leading to its selection for further biological evaluation. nih.gov

The synthesis of various N-formylated compounds is a common strategy in medicinal chemistry to introduce or enhance biological activity. medcraveonline.com For instance, the N-formylation of amines is a well-established method to produce formamides, which are important intermediates in the synthesis of various pharmaceutically relevant compounds. medcraveonline.com

Computational Approaches to SAR (e.g., Molecular Docking, QSAR, Pharmacophore Modeling)

Computational methods are increasingly employed to complement experimental SAR studies, providing deeper insights into the molecular interactions and guiding the design of more potent and selective analogs. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and intermolecular interactions. academie-sciences.fr For example, molecular docking studies have been used to investigate the binding of phenanthrene (B1679779) derivatives to various cancer targets, revealing their binding affinities and potential mechanisms of action. academie-sciences.fr In the context of this compound, docking studies could elucidate how the N-formyl group and other key features interact with the binding site of its biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. biolscigroup.us These models can be used to predict the activity of newly designed compounds. nih.gov For instance, 2D and 3D-QSAR models have been developed for dihydropteridone derivatives to validate their anticancer activity and identify optimal structural features. nih.gov QSAR analysis of tricyclic quinoline (B57606) derivatives has shown that diuretic activity is influenced by properties like logP, refractivity, and dipole moment. uran.ua

Pharmacophore Modeling: As mentioned earlier, pharmacophore models define the essential 3D arrangement of features required for biological activity. dovepress.com These models are valuable for virtual screening to identify new potential inhibitors from large compound databases. dovepress.com Both ligand-based and structure-based pharmacophore models can be generated. nih.gov For example, a ligand-based pharmacophore model for Akt2 inhibitors was developed and used for virtual screening, leading to the identification of novel scaffolds. medsci.org

These computational tools, when used in an integrated manner, can significantly accelerate the drug discovery process by providing a rational basis for the design and optimization of new therapeutic agents based on the this compound scaffold. nutricion.org

Impact of Stereochemistry on the Biological Profile of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. nih.gov This is because biological targets, such as enzymes and receptors, are chiral environments, and different stereoisomers of a drug can interact with them in distinct ways. nih.gov

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established. For many natural products, only one stereoisomer is biologically active. nih.gov

For example, in the case of 3-Br-acivicin isomers, the natural (5S, αS) configuration was significantly more active against Plasmodium falciparum than its enantiomers and diastereoisomers. nih.gov This suggests that the uptake of these compounds may be mediated by a stereoselective transport system. nih.gov

The synthesis of this compound and its analogs would need to consider the potential for stereoisomers and the impact of their stereochemistry on biological activity. If chiral centers are present in the molecule, it would be crucial to either separate the different stereoisomers and test them individually or to develop stereoselective synthetic routes to obtain the desired isomer in high purity.


Pharmacokinetic and Pharmacodynamic Investigations Pre Clinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in preclinical research to understand the disposition of a drug candidate. medicilon.com These studies help in predicting a compound's in vivo behavior and are crucial for designing further non-clinical and clinical trials. srce.hr For N-Formyl-1,2-dihydrorenierone, specific preclinical ADME data are not publicly available. The following subsections describe the standard assays conducted for compounds at this stage of development.

In vitro metabolic stability assays are essential for predicting the hepatic clearance of a compound. srce.hrnuvisan.com These experiments typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, from various preclinical species and humans. srce.hrnuvisan.com The rate of disappearance of the parent compound is monitored over time to determine parameters like intrinsic clearance (CLint) and half-life (t1/2). srce.hrnih.gov This information helps in ranking compounds and anticipating their in vivo metabolic fate. springernature.com

There are no published reports detailing the in vitro metabolic stability of this compound in liver microsomes or hepatocytes.

Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic profile, as generally only the unbound fraction of a drug is available to exert pharmacological effects and to be cleared. nih.govchdifoundation.org These studies are typically conducted in vitro using methods like equilibrium dialysis or ultrafiltration to determine the percentage of the drug that binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001). chdifoundation.orgnih.gov This parameter is important for interspecies scaling and for estimating the therapeutically effective concentration. nih.gov

Specific data regarding the plasma protein binding of this compound in preclinical species or humans have not been reported in the available literature.

To understand where a drug distributes within the body, tissue distribution studies are performed in animal models. sgs.com These studies, often conducted using radiolabeled compounds, provide quantitative information on the extent of drug accumulation in various organs and tissues. sgs.com This is crucial for identifying potential sites of action or toxicity.

There are currently no published preclinical studies on the tissue distribution of this compound.

Identifying the metabolites of a drug candidate is a critical component of preclinical safety assessment. nih.gov Metabolite profiling is conducted using in vitro systems (like hepatocytes) and in vivo samples (plasma, urine, feces) from toxicology studies. nih.govnih.gov The goal is to understand the biotransformation pathways and to identify any major or pharmacologically active metabolites that may require further safety testing. nih.gov

The metabolic fate of this compound and the identity of its potential metabolites in preclinical species have not been documented in publicly accessible scientific literature.

Pharmacodynamic Biomarkers and Their Correlation with Exposure in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators that can demonstrate that a drug is engaging its target and producing a biological response. chdifoundation.orgnih.gov In preclinical models, establishing a relationship between drug exposure (pharmacokinetics) and the response of a PD biomarker is key to understanding the dose-response relationship and for guiding dose selection in clinical trials. nih.gov

There is no information available in the literature regarding the identification or use of specific pharmacodynamic biomarkers for this compound in preclinical models.

Drug-Drug Interaction Studies in Pre-clinical Systems

Drug-drug interaction (DDI) studies are performed to assess the potential of a new compound to alter the pharmacokinetics of co-administered drugs, and vice-versa. nih.govwuxiapptec.com In vitro assays are used to determine if the compound inhibits or induces major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov These studies are a regulatory requirement and are crucial for predicting clinically relevant interactions. wuxiapptec.com

No preclinical data on the potential for this compound to be a victim or perpetrator of drug-drug interactions have been published.

Formulation Strategies for Pre-clinical Research and Animal Administration

Detailed information regarding specific formulation strategies for the preclinical evaluation of this compound is not extensively available in publicly accessible scientific literature. The development of formulations for marine-derived compounds, particularly those with complex structures like isoquinoline (B145761) quinones, often presents significant challenges due to issues with solubility and stability. nih.gov As a naturally occurring compound isolated from marine sponges, the quantity obtained is often limited, which can restrict extensive formulation development in early preclinical stages. nih.gov

For many marine alkaloids, initial preclinical studies may utilize common solubilizing agents or vehicles to facilitate administration. However, specific details on the excipients or delivery systems tested for this compound are not documented in the available research. The development of a suitable formulation is a critical step to ensure consistent and reproducible results in animal studies. rsc.org

Solubility and Stability in Biological Matrices

There is a notable lack of specific data on the solubility and stability of this compound in various biological matrices such as plasma, blood, or tissue homogenates. The inherent chemical properties of isoquinoline quinones suggest potential challenges with aqueous solubility, which could impact their behavior in biological fluids. nih.gov The stability of the N-formyl group and the dihydrorenierone core under physiological conditions, including potential enzymatic degradation in plasma, has not been reported. Such data is crucial for the design and interpretation of pharmacokinetic studies, as instability can lead to rapid clearance and an underestimation of exposure. dovepress.com

General studies on alkaloids suggest that their salts are typically more soluble in aqueous solutions, which could be a potential strategy to explore for this compound if the compound's basicity allows for salt formation. researchgate.net However, without experimental data, any discussion on its solubility and stability remains speculative.

Routes of Administration (e.g., Intravenous, Oral, Inhalation for pre-clinical)

Specific preclinical studies detailing the administration of this compound via intravenous, oral, or inhalation routes have not been published. The majority of the available literature focuses on its isolation and in vitro cytotoxic activity. tandfonline.comnih.gov

For many novel anticancer agents derived from marine sources, intravenous administration is often the initial route explored in preclinical models to bypass absorption barriers and ensure direct systemic exposure. virscio.com This allows for an initial assessment of the compound's efficacy and pharmacokinetic profile. The development of an oral formulation would be a significant step forward, but this is often hampered by poor bioavailability, a common issue with complex natural products. nih.gov There is no information to suggest that inhalation has been considered as a route of administration for this compound.

The following table summarizes the general challenges and considerations for different routes of administration in preclinical research, which would be applicable to this compound, although specific data for this compound is unavailable.

Route of AdministrationGeneral Considerations for Preclinical Research
Intravenous (IV) - Ensures 100% bioavailability. - Requires sterile, soluble formulations. - Allows for precise dose control and rapid achievement of therapeutic concentrations.
Oral (PO) - Preferred for clinical convenience. - Bioavailability can be limited by poor solubility, stability in the gastrointestinal tract, and first-pass metabolism. - Requires formulation strategies to enhance absorption.
Inhalation - Offers rapid absorption and direct delivery to the lungs. - Requires specialized formulation and delivery devices. - Particle size and aerodynamic properties are critical.

Analytical Methodologies for N Formyl 1,2 Dihydrorenierone in Research

Quantitative Analytical Techniques

A suite of quantitative methods is available for the analysis of N-Formyl-1,2-dihydrorenierone. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the research, such as purity assessment or quantification in a biological fluid.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of isoquinolinequinones from marine sponge extracts. Typically, reversed-phase (RP) columns are employed, which separate compounds based on their hydrophobicity.

Detailed research findings indicate that for the separation of related isoquinolinequinone derivatives from the marine sponge Haliclona sp., a C8 column can be utilized. nih.gov The separation is achieved using an isocratic mobile phase, a mixture of water and methanol (B129727), which is suitable for compounds with similar polarities. Detection is commonly performed using a Diode Array Detector (DAD) or a simple UV-VIS detector, which allows for the quantification of the analyte based on its UV absorbance. For the isolation of related compounds, a semi-preparative HPLC setup with a refractive index (RI) detector has also been reported. nih.gov

While a specific, validated quantitative HPLC method for this compound is not detailed in the available literature, the methods used for analogous compounds provide a strong foundation. A typical HPLC method for the analysis of related flavonoids, for instance, has been validated according to ICH Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness. europa.eu Such validation parameters are essential for ensuring the reliability of the quantitative data.

Table 1: Example HPLC Conditions for Analysis of Related Marine Sponge Metabolites This table presents typical conditions used for the analysis of isoquinolinequinones and other marine natural products, which can be adapted for this compound.

ParameterHPLC Conditions for Isoquinolinequinones nih.govHPLC Conditions for Agelasine Alkaloids mdpi.com
Column Phenomenex C8 (250 x 10 mm)Betasil C18
Mobile Phase 30% H₂O + 70% MeOHA: 90% H₂O (0.1% TFA)/10% MeOH (0.1% TFA) B: 100% MeOH (0.1% TFA)
Elution IsocraticGradient
Flow Rate 2 mL/min9 mL/min
Detector Refractive Index (RI)UV

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity. researchgate.netcreative-proteomics.comresearchgate.net For preclinical studies involving this compound, a validated LC-MS/MS method would be essential for determining its pharmacokinetic profile.

The development of such a method involves optimizing both the chromatographic separation and the mass spectrometric detection. researchgate.net A reversed-phase column, such as a C18, is commonly used to separate the analyte from endogenous matrix components. nih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid to improve ionization. europa.euresearchgate.net

Detection by tandem mass spectrometry is typically performed using an electrospray ionization (ESI) source in the positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. creative-proteomics.com While a specific LC-MS/MS assay for this compound has not been published, methods for other marine-derived alkaloids in plasma have been successfully developed and validated, demonstrating good accuracy and precision. researchgate.netnih.gov

Table 2: Example LC-MS/MS Parameters for Analysis of Marine Alkaloids in Plasma This table provides a template of LC-MS/MS conditions based on methods for other marine alkaloids, which could be adapted for this compound.

ParameterTypical Value/Setting
Chromatography Reversed-Phase (e.g., C18 column)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Elution Gradient
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Stable Isotope-Labeled version of the analyte or a structural analog

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. researchgate.netjfda-online.comnih.gov

The presence of the N-formyl group and other polar functionalities in the molecule would require a derivatization agent that reacts with these groups. bohrium.com Common derivatization techniques include silylation, acylation, or alkylation. jfda-online.com For instance, acylation with reagents like acetic anhydride (B1165640) can convert amines to amides, which are more amenable to GC analysis. researchgate.net The choice of derivatization reagent is critical and can significantly enhance the selectivity and sensitivity of the analysis. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and quantification. researchgate.netnih.gov While GC-MS is widely used for the analysis of metabolites in marine sponges, specific applications to this compound are not readily found in the literature. researchgate.netnih.govunits.it

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a calibration curve using an identical standard for the analyte. researchgate.netemerginginvestigators.org It is a powerful tool for determining the purity of compounds and for quantifying components in complex mixtures like natural product extracts. researchgate.netresearchgate.net The principle of qNMR is that the integral area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the quantitative analysis of this compound, a ¹H-NMR spectrum would be acquired in a suitable deuterated solvent. A certified internal standard of known purity and concentration is added to the sample. researchgate.net By comparing the integral of a well-resolved signal of this compound with the integral of a signal from the internal standard, the exact concentration or purity can be calculated. This technique has been successfully applied to the quantification of other isoquinoline (B145761) alkaloids in plant extracts. researchgate.net

Sample Preparation and Matrix Effects in Complex Biological Samples (Pre-clinical)

The analysis of this compound in complex biological matrices, such as plasma or tissue homogenates from preclinical studies, requires an efficient sample preparation procedure. nih.gov The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. nih.govmdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov

For LC-MS/MS analysis, matrix effects are a significant concern. researchgate.netnih.govnih.gov These effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mdpi.comnih.gov The matrix effect can be quantitatively assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. nih.gov

To mitigate matrix effects, several strategies can be employed. nih.gov These include optimizing the sample cleanup procedure to remove interfering components, adjusting the chromatographic conditions to separate the analyte from matrix components, and using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects. nih.govnih.gov In marine metabolomics, solid-phase extraction has been shown to be effective for desalting and concentrating metabolites from seawater samples. researchgate.net

Bioanalytical Method Development and Validation for this compound in Pre-clinical Studies

Before a bioanalytical method can be used to generate data for regulatory submissions, it must be thoroughly validated to ensure it is reliable and reproducible for its intended purpose. europa.eunih.govlabmanager.com The validation process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu

A full validation of a bioanalytical method for this compound would involve establishing the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of scatter between a series of measurements. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specific range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

For preclinical toxicokinetic studies conducted under Good Laboratory Practice (GLP), the bioanalytical methods must be fully validated. encyclopedia.pub This ensures the integrity and reliability of the data used to assess the safety of a new chemical entity. bohrium.comlabmanager.com

Table 3: Key Parameters for Bioanalytical Method Validation Based on FDA and EMA guidelines.

Validation ParameterAcceptance Criteria (Typical)
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) should not exceed 15% (20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
LLOQ Analyte response should be at least 5 times the response of a blank sample
Recovery Should be consistent, precise, and reproducible
Stability Analyte concentration should be within ±15% of the nominal concentration

Development of Reference Standards and Quality Control Methods

The establishment of a reference standard for this compound is fundamental for ensuring the accuracy, consistency, and reliability of research findings. A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analyses. The development of such a standard for this compound has been implicitly achieved through its chemical synthesis and isolation from natural sources, where its structural and physical properties were meticulously documented. jst.go.jpscilit.com These initial characterizations provide the foundational data for any subsequent batch of the compound to be qualified as a reference material.

Quality control methods are the analytical procedures employed to confirm the identity, purity, and stability of the this compound reference standard. These methods are critical for verifying that the standard is suitable for its intended use and for assessing the integrity of the compound in various experimental samples. The primary methods used for the characterization and quality control of this compound are based on spectroscopic techniques.

Research that has successfully synthesized or isolated this compound has relied on a combination of spectroscopic methods to elucidate and confirm its structure. jst.go.jpscilit.com These methods form the basis of quality control for the compound. The identification and structural confirmation are typically achieved through ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. scilit.com

In the context of quality control, these analytical techniques are used to ensure that a newly synthesized batch or an isolated sample of this compound matches the established reference data. For instance, a study detailing the isolation of this compound from a Thai sponge, Reniera sp., reported its characterization using UV, IR, MS, and both one-dimensional (1D) and two-dimensional (2D) NMR spectral data. scilit.com Similarly, the total synthesis of this compound provided the spectroscopic data that confirms its structure, which serves as a benchmark for future synthetic batches. jst.go.jpnih.gov

The data generated from these analyses are compiled to create a comprehensive profile of the reference standard. Any significant deviation from the established spectral data would indicate the presence of impurities or a different chemical structure.

Detailed Research Findings

The characterization data that defines the reference standard for this compound is derived from detailed spectroscopic analysis reported in scientific literature. These findings are crucial for other researchers to confirm the identity of the compound they are working with.

Physical and Spectroscopic Data for this compound:

PropertyReported Value/Observation
Physical Appearance Yellow Needles
Melting Point 208-210 °C
Molecular Formula C₁₃H₁₃NO₄
UV λmax (MeOH) nm (log ε) 211 (4.36), 253 (4.06), 288 (sh, 3.65), 370 (3.59)
IR (Nujol) cm⁻¹ 1680, 1660, 1630, 1590
High-Resolution Mass Spectrometry (HR-MS) m/z Found: 247.0831, Calculated for C₁₃H₁₃NO₄: 247.0844
¹H-NMR (CDCl₃, δ ppm) 8.39 (1H, s, N-CHO), 8.01 (1H, s, H-4), 6.00 (1H, s, H-5), 4.41 (2H, t, J=7 Hz, H-1), 3.90 (3H, s, OMe), 3.01 (2H, t, J=7 Hz, H-2), 2.11 (3H, s, Me)
¹³C-NMR (CDCl₃, δ ppm) 185.7 (C-8), 181.3 (C-5), 160.7 (N-CHO), 158.4 (C-7), 143.9 (C-4a), 136.1 (C-8a), 125.8 (C-6), 119.8 (C-4), 112.9 (C-5a), 56.4 (OMe), 40.5 (C-1), 22.8 (C-2), 9.6 (Me)

Data compiled from synthesis and isolation studies. jst.go.jp

The quality control process for this compound would involve running these same analyses on a new batch of the compound and comparing the resulting spectra and physical data to the reference values in the table above. This ensures the identity and purity of the material, confirming it is suitable for use in further research as a qualified reference standard.

Future Research Directions and Emerging Opportunities

Exploration of Novel Biological Activities and Therapeutic Potential (beyond clinical application)

Marine natural products are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neurological functions. wjmpr.com While initial studies may focus on a primary activity, the unique structural motifs of compounds like N-Formyl-1,2-dihydrorenierone suggest the potential for a broader range of biological effects. Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover novel activities beyond their initial characterization.

This exploration could reveal unique mechanisms of action, which is a hallmark of many potent marine-derived drugs. nih.gov Identifying these new activities is crucial for validating new drug targets and expanding the therapeutic possibilities for this class of molecules. nih.gov Preclinical evaluations using primary cell cultures, such as primary cortical cultures for neuroactivity, can provide valuable insights into potential effects on complex biological systems. youtube.com

Table 1: Potential Areas for Novel Biological Activity Screening of this compound

Target Area Examples of Assays Potential Application
Neuroscience Neurite outgrowth assays, neurotoxicity screens, receptor binding assays. youtube.com Discovery of agents for neurodegenerative diseases or nerve regeneration.
Anti-infectives Antibacterial and antifungal minimum inhibitory concentration (MIC) assays, antiviral replication assays. Development of new antibiotics or antiviral drugs to combat resistant pathogens.
Immunomodulation Cytokine release assays, lymphocyte proliferation assays, anti-inflammatory pathway analysis. Identification of novel treatments for autoimmune disorders or inflammatory diseases.
Cardiovascular Ion channel screening, cardiac muscle cell function assays. ucsd.edu Discovery of compounds for heart disease or hypertension.

Application of Advanced Research Technologies (e.g., AI, Machine Learning, Omics Technologies)

The integration of advanced technologies is set to revolutionize the study of marine natural products like this compound. fnasjournals.comknaw.nl Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery process by analyzing vast datasets to predict biological activities, identify potential molecular targets, and optimize compound structures. fnasjournals.comijrpas.com

"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the biological impact of a compound. biobide.com By employing these high-throughput techniques, researchers can elucidate the mechanism of action of this compound by observing its effects on global gene expression, protein levels, and metabolic pathways. biobide.comnih.gov This comprehensive data can help identify biomarkers for drug response and uncover the intricate molecular networks affected by the compound. biobide.com

Table 2: Application of Advanced Technologies in this compound Research

Technology Application Expected Outcome
Artificial Intelligence (AI) / Machine Learning (ML) Virtual screening of this compound derivatives against target libraries. ijrpas.com Prioritization of compounds with high therapeutic potential for synthesis and testing.
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. wjmpr.com Early identification of derivatives with favorable drug-like properties.
De novo design of novel analogs based on the this compound scaffold. nih.gov Generation of new chemical entities with improved potency and selectivity.
Omics Technologies Transcriptomics (e.g., RNA-Seq) to analyze changes in gene expression after cell treatment. biobide.com Understanding of the cellular pathways modulated by the compound.
Proteomics to identify protein interaction partners and post-translational modifications. biobide.com Elucidation of the direct molecular targets and downstream signaling effects.
Metabolomics to profile changes in cellular metabolites. biobide.com Insight into the metabolic reprogramming induced by the compound.

Chemoinformatic and Computational Chemistry Approaches to this compound Derivatives

Chemoinformatic and computational chemistry methods are indispensable tools for the rational design and optimization of derivatives of this compound. unl.pt Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can establish mathematical correlations between the structural features of a molecule and its biological activity. nih.gov By developing QSAR models, researchers can predict the potency of newly designed analogs, thereby prioritizing synthetic efforts on the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations can provide atomic-level insights into how this compound derivatives interact with their biological targets. nih.gov These computational techniques can be used to predict binding affinities, visualize binding modes, and understand the key interactions that drive biological activity, guiding the design of more potent and selective molecules. nih.govresearchgate.net

Interdisciplinary Research Collaborations in Marine Chemical Biology

The successful development of marine natural products like this compound into valuable chemical probes or therapeutic leads hinges on interdisciplinary collaboration. nih.gov The journey from discovery in a marine organism to a well-characterized molecule requires the expertise of marine biologists, natural product chemists, synthetic chemists, pharmacologists, and computational scientists.

Marine biologists are essential for the collection and identification of source organisms, while natural product chemists handle the isolation and structure elucidation. Synthetic chemists can then develop methods to produce the compound and its analogs in the laboratory, overcoming the supply limitations often associated with marine natural products. nih.gov Pharmacologists and cell biologists are needed to design and execute the biological assays, and computational scientists can apply AI and chemoinformatic approaches to guide the research. nih.govunl.pt Such collaborative efforts are crucial for navigating the complexities of marine drug discovery and maximizing the potential of novel compounds.

Broader Significance of this compound Research in Advancing Chemical Biology and Drug Discovery Methodologies

The in-depth study of unique marine compounds like this compound can have a broader impact that extends beyond the compound itself. Investigating its novel structure and biological activities can lead to the discovery of new biochemical pathways and drug targets, providing fresh avenues for therapeutic intervention across various diseases. nih.gov

Furthermore, the challenges associated with marine natural products, such as structural complexity and limited supply, drive innovation in synthetic chemistry and drug discovery technologies. nih.gov Developing novel synthetic routes for this compound and applying advanced computational and screening platforms to its study can create new methodologies and workflows that can be applied to other natural products. nih.gov Ultimately, research into this compound contributes to the expansion of the chemical space available for drug discovery and enhances the toolkit available to chemical biologists and medicinal chemists. ijrpas.com

Q & A

Q. What are the standard protocols for isolating N-Formyl-1,2-dihydrorenierone from marine sponges?

this compound is typically isolated from Reniera spp. sponges using solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification. Key steps include:

  • Fractionation : Use of vacuum liquid chromatography (VLC) or flash chromatography to separate crude extracts.
  • Purification : High-performance liquid chromatography (HPLC) with reversed-phase C18 columns, monitored via UV-Vis spectroscopy (λmax ~265–515 nm) .
  • Structural Confirmation : 2D NMR and mass spectrometry (HR-ESI-MS) to verify the isoquinoline backbone and substituents .

Q. What spectroscopic methods are critical for characterizing this compound?

  • UV-Vis Spectroscopy : Peaks at 216–515 nm (logε 3.5–4.35) confirm conjugated systems and chromophores .
  • NMR : ¹H and ¹³C NMR for resolving the dihydroisoquinoline core, with key signals for the formyl group (δ ~8.0–8.5 ppm in ¹H NMR) and angular methyl groups .
  • Circular Dichroism (CD) : Essential for determining enantiomeric purity, as the compound exists as (+)- and (−)-rotamers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound?

Discrepancies in bioactivity (e.g., NFκB inhibition vs. tumor suppression) may arise from:

  • Enantiomeric Differences : (+)- and (−)-forms exhibit distinct biological profiles. For example, (+)-rotamers show stronger tumor-suppressive activity .
  • Assay Conditions : NFκB inhibition was observed in LPS/IFN-γ-stimulated Caco-2/THP-1 co-cultures (1–10 µM), while tumor activity was tested in PTEN-deficient cells .
  • Methodology : Use orthogonal assays (e.g., luciferase reporters for NFκB vs. apoptosis assays for tumor models) to validate context-dependent effects .

Q. What synthetic strategies are viable for this compound derivatives?

  • Core Scaffold Synthesis : Start with 1,2-dihydroisoquinoline precursors. Introduce the formyl group via Vilsmeier-Haack formylation .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to access (+)- or (−)-enantiomers .
  • Functionalization : Angeloyl or methoxy groups can be added via esterification or Friedel-Crafts alkylation to modulate bioactivity .

Q. How does this compound interact with NFκB signaling pathways?

  • Mechanistic Insight : The compound inhibits nuclear translocation of the p65 subunit in NFκB, likely by blocking IκB kinase (IKK) activation or stabilizing IκBα .
  • Experimental Models : Use LPS/IFN-γ-induced inflammation in Caco-2/THP-1 co-cultures. Quantify p65 localization via immunofluorescence or subcellular fractionation .
  • Dose Optimization : Non-cytotoxic effects are observed at 1–10 µM; higher doses may induce off-target effects .

Methodological Considerations

Q. How to ensure enantiomeric purity during isolation or synthesis?

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .
  • CD Spectroscopy : Monitor Cotton effects at 265–344 nm to confirm enantiomeric ratios .

Q. What in vitro models are suitable for studying its antitumor activity?

  • PTEN-Deficient Cells : Test restoration of tumor-suppressive pathways (e.g., FOXO1a nuclear retention) using siRNA knockdown or CRISPR-edited lines .
  • 3D Tumor Spheroids : Mimic in vivo tumor microenvironments to assess penetration and efficacy .

Data Interpretation and Gaps

Q. How to address variability in reported IC50 values across studies?

  • Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and culture conditions.
  • Control for Rotamer Equilibrium : Characterize enantiomer ratios via NMR or CD before bioassays .

Q. What structural analogs of this compound show promise for SAR studies?

  • Renierone Derivatives : O-demethylrenierone and mimosamycin exhibit similar scaffolds but differ in substituents, enabling comparative studies on methoxy group effects .
  • Dimeric Forms : Renieramycins A–F (linked isoquinolines) provide insights into dimerization’s role in bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.